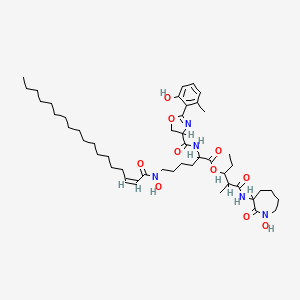
N-(Azido-PEG3)-N-bis(PEG3-acid) HCl salt
Übersicht
Beschreibung
N-(Azido-PEG3)-N-bis(PEG3-acid) HCl salt is a polyethylene glycol (PEG)-based compound that features azide and carboxylic acid functional groups. This compound is commonly used as a linker in the synthesis of proteolysis-targeting chimeras (PROTACs) and antibody-drug conjugates (ADCs). The azide group allows for click chemistry reactions, making it a versatile tool in various chemical and biological applications.
Wirkmechanismus
Target of Action
N-(Azido-PEG3)-N-bis(PEG3-acid), also known as N-(Azido-PEG3)-N-bis(PEG3-acid) HCl, is a PEG-based PROTAC linker . The primary targets of this compound are proteins that can be selectively degraded by the ubiquitin-proteasome system .
Mode of Action
This compound contains an azide group that can undergo a copper-catalyzed azide-alkyne cycloaddition reaction (CuAAC) with molecules containing alkyne groups . It can also undergo strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing DBCO or BCN groups .
Biochemical Pathways
The compound is used in the synthesis of PROTACs, which contain two different ligands connected by a linker . One ligand is for an E3 ubiquitin ligase and the other is for the target protein. PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .
Pharmacokinetics
It is known that the compound is an aqueous soluble peg reagent , which suggests it may have good bioavailability.
Result of Action
The result of the action of N-(Azido-PEG3)-N-bis(PEG3-acid) is the selective degradation of target proteins via the ubiquitin-proteasome system . This can lead to various molecular and cellular effects depending on the specific target proteins being degraded.
Action Environment
It is known that the compound can react with primary amine groups in the presence of activators (eg, EDC, or HATU) to form a stable amide bond . This suggests that the pH and the presence of these activators could potentially influence its action and stability.
Biochemische Analyse
Biochemical Properties
N-(Azido-PEG3)-N-bis(PEG3-acid) is used in the synthesis of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .
Cellular Effects
Given its role in the synthesis of PROTACs, it can be inferred that this compound may influence cell function by modulating the degradation of target proteins .
Molecular Mechanism
N-(Azido-PEG3)-N-bis(PEG3-acid) contains an Azide group and can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . This reaction is a key part of the mechanism of action of this compound, enabling it to form stable linkages with target proteins .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(Azido-PEG3)-N-bis(PEG3-acid) HCl salt typically involves the reaction of PEG derivatives with azide and carboxylic acid groups. One common method includes the use of azido-PEG3-acid as a starting material. The azide group is introduced via nucleophilic substitution reactions, where a halogenated PEG derivative reacts with sodium azide. The carboxylic acid groups are then introduced through esterification or amidation reactions .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using automated reactors and stringent quality control measures. The process includes purification steps such as chromatography and crystallization to ensure high purity and yield. The compound is typically stored at low temperatures to maintain stability .
Analyse Chemischer Reaktionen
Types of Reactions
N-(Azido-PEG3)-N-bis(PEG3-acid) HCl salt undergoes several types of chemical reactions, including:
Click Chemistry: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) are common reactions involving the azide group.
Amidation and Esterification: The carboxylic acid groups can react with amines and alcohols to form amides and esters, respectively.
Common Reagents and Conditions
CuAAC: Requires copper(I) catalysts and alkyne-containing molecules.
SPAAC: Utilizes strained alkynes such as dibenzocyclooctyne (DBCO) or bicyclononyne (BCN).
Amidation: Often employs coupling reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).
Major Products Formed
Wissenschaftliche Forschungsanwendungen
N-(Azido-PEG3)-N-bis(PEG3-acid) HCl salt has a wide range of applications in scientific research:
Chemistry: Used as a linker in the synthesis of complex molecules, including PROTACs and ADCs
Biology: Facilitates the study of protein-protein interactions and cellular processes through click chemistry.
Medicine: Plays a role in drug delivery systems and the development of targeted therapies.
Industry: Employed in the production of advanced materials and nanotechnology.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Azido-PEG3-acid: Contains a single azide and carboxylic acid group, used in similar click chemistry applications.
N-(Azido-PEG3)-N-(PEG2-amine)-PEG3-acid: Features an additional amine group, offering more versatility in conjugation reactions.
Uniqueness
N-(Azido-PEG3)-N-bis(PEG3-acid) HCl salt stands out due to its dual azide and carboxylic acid functionalities, making it highly versatile for various conjugation and click chemistry applications. Its ability to form stable linkages with a wide range of molecules enhances its utility in complex synthetic and biological processes .
Eigenschaften
IUPAC Name |
3-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl-[2-[2-[2-(2-carboxyethoxy)ethoxy]ethoxy]ethyl]amino]ethoxy]ethoxy]ethoxy]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H50N4O13/c27-29-28-3-9-37-15-21-43-24-18-40-12-6-30(4-10-38-16-22-41-19-13-35-7-1-25(31)32)5-11-39-17-23-42-20-14-36-8-2-26(33)34/h1-24H2,(H,31,32)(H,33,34) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFRXULKENCQWKC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCN(CCOCCOCCOCCC(=O)O)CCOCCOCCOCCN=[N+]=[N-])C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H50N4O13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901114168 | |
| Record name | 13-[2-[2-[2-(2-Azidoethoxy)ethoxy]ethoxy]ethyl]-4,7,10,16,19,22-hexaoxa-13-azapentacosanedioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901114168 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
626.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2055042-57-2 | |
| Record name | 13-[2-[2-[2-(2-Azidoethoxy)ethoxy]ethoxy]ethyl]-4,7,10,16,19,22-hexaoxa-13-azapentacosanedioic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2055042-57-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 13-[2-[2-[2-(2-Azidoethoxy)ethoxy]ethoxy]ethyl]-4,7,10,16,19,22-hexaoxa-13-azapentacosanedioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901114168 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[2-(3-Methylthiophen-2-yl)-1,3-thiazol-4-yl]benzene-1,2-diol](/img/structure/B609360.png)


![6-bromo-5-[(3S)-piperidin-3-yl]-3-[1-(trifluoromethyl)pyrazol-4-yl]pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B609365.png)










